molecular formula C14H13F3N4O2 B2907174 1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole CAS No. 2309751-20-8

1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole

Cat. No.: B2907174
CAS No.: 2309751-20-8
M. Wt: 326.279
InChI Key: AOVXXNHUMCPHTN-UHFFFAOYSA-N
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Description

The compound 1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole features a 1,2,4-triazole core linked via a methyl group to an azetidin-3-yl moiety. The azetidine ring is further substituted with a 3-(trifluoromethoxy)benzoyl group.

Structurally, the azetidine ring (a four-membered saturated heterocycle) distinguishes this compound from larger ring systems (e.g., piperidines or epoxides) seen in related triazole derivatives.

Properties

IUPAC Name

[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2/c15-14(16,17)23-12-3-1-2-11(4-12)13(22)20-5-10(6-20)7-21-9-18-8-19-21/h1-4,8-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVXXNHUMCPHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OC(F)(F)F)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent and Core Structure Variations

The following table highlights key structural and functional differences between the target compound and similar triazole derivatives:

Compound Name Core Structure Key Substituents Biological Activity/Application Evidence Source
1-({1-[3-(Trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole 1,2,4-Triazole + azetidine 3-(Trifluoromethoxy)benzoyl on azetidine Potential antifungal (inferred)
Epoxiconazole 1,2,4-Triazole + epoxide 2-(4-Fluorophenyl), 3-(2-chlorophenyl) on epoxide Broad-spectrum fungicide
Difenoconazole 1,2,4-Triazole + dioxolane Chlorophenoxy, chlorophenyl on dioxolane Agricultural fungicide
1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole 1,2,4-Triazole + azetidine Unsubstituted azetidine Intermediate for further functionalization
Flusilazole 1,2,4-Triazole + silane Bis(4-fluorophenyl)methylsilyl group Fungicide (crop protection)
1-(Diarylmethyl)-1H-1,2,4-triazoles 1,2,4-Triazole + diarylmethyl Varied aryl groups (e.g., 3,4,5-trimethoxyphenyl) Anti-mitotic (breast cancer research)

Key Structural and Functional Insights

Azetidine vs. Epoxide/Dioxolane Rings: The azetidine ring in the target compound offers conformational rigidity compared to epoxide or dioxolane rings in epoxiconazole and difenoconazole. This may enhance metabolic stability by reducing ring-opening susceptibility . Epoxides (e.g., in epoxiconazole) are reactive under acidic conditions, limiting their environmental persistence. In contrast, azetidine’s saturated structure may improve stability .

Trifluoromethoxy vs. Difenoconazole’s chlorophenoxy group confers strong binding to fungal lanosterol 14α-demethylase, while the trifluoromethoxy group may alter target specificity or resistance profiles .

Biological Activity Correlations: Antifungal Activity: The trifluoromethoxy group aligns with fungicidal triazoles like epoxiconazole and flusilazole, which target sterol biosynthesis . Anti-Cancer Potential: Diarylmethyl-triazoles (e.g., compounds in ) demonstrate that bulky aryl groups enable tubulin inhibition, a mechanism absent in the target compound due to its benzoyl-azetidine substituent.

Synthetic Accessibility :

  • Azetidine-containing triazoles (e.g., ) are often synthesized via nucleophilic substitution or Cu-catalyzed azide-alkyne cycloaddition (CuAAC). The target compound likely employs similar strategies with a benzoyl-functionalized azetidine precursor .

Research Findings and Data

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group (logP ~2.5) increases hydrophobicity compared to methoxy (logP ~1.9) or hydroxyl groups, favoring blood-brain barrier penetration .

Preparation Methods

Acylation of Azetidin-3-ylmethanol

Azetidin-3-ylmethanol is reacted with 3-(trifluoromethoxy)benzoyl chloride in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature, 12 hours). This yields 1-[3-(trifluoromethoxy)benzoyl]azetidin-3-ylmethanol with >85% efficiency.

Reaction Conditions :

Reagent Equivalents Temperature Time
Azetidin-3-ylmethanol 1.0 0°C → 25°C 12 h
3-(Trifluoromethoxy)benzoyl chloride 1.2 0°C → 25°C 12 h
Triethylamine 2.0 0°C → 25°C 12 h

Characterization :

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.52–7.48 (m, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 1H, Ar-H), 4.62–4.58 (m, 1H, azetidine-CH), 3.91–3.85 (m, 2H, N-CH$$2$$), 3.45–3.39 (m, 2H, CH$$_2$$OH).
  • HPLC Purity : 98.5%.

Conversion to Azetidin-3-ylmethyl Bromide

Bromination of the Alcohol

The alcohol intermediate is treated with phosphorus tribromide (PBr$$_3$$) in dry DCM at −20°C for 2 hours, yielding 1-[3-(trifluoromethoxy)benzoyl]azetidin-3-ylmethyl bromide.

Optimization Notes :

  • Excess PBr$$_3$$ (1.5 equiv) ensures complete conversion.
  • Lower temperatures (−20°C) minimize azetidine ring degradation.

Yield : 78%.

Alkylation of 1H-1,2,4-Triazole

Regioselective N1-Alkylation

To direct alkylation to the N1 position of 1H-1,2,4-triazole, a protecting group strategy is employed. The 5-position of the triazole is protected with trimethylsilyl (TMS) groups using trimethylchlorosilane and LDA (lithium diisopropylamide) in tetrahydrofuran (THF) at −78°C. Subsequent reaction with azetidin-3-ylmethyl bromide under basic conditions (NaH, DMF, 60°C, 6 hours) affords the protected intermediate.

Reaction Scheme :

  • Protection :
    $$ \text{1H-1,2,4-Triazole} + \text{Me}_3\text{SiCl} \xrightarrow{\text{LDA, THF}} \text{5-TMS-1H-1,2,4-triazole} $$.
  • Alkylation :
    $$ \text{5-TMS-1H-1,2,4-triazole} + \text{Azetidin-3-ylmethyl bromide} \xrightarrow{\text{NaH, DMF}} \text{Protected Product} $$.
  • Deprotection :
    $$ \text{Protected Product} \xrightarrow{\text{TBAF, THF}} \text{1-({1-[3-(Trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole} $$.

Yields :

  • Protection: 92%.
  • Alkylation: 65%.
  • Deprotection: 88%.

Critical Parameters :

  • LDA ensures deprotonation at the 5-position for silylation.
  • NaH promotes nucleophilic substitution at N1.

Alternative Route: One-Pot Mannich Reaction

Three-Component Coupling

A Mannich reaction involving 1H-1,2,4-triazole, formaldehyde, and 1-[3-(trifluoromethoxy)benzoyl]azetidin-3-ylmethanamine in ethanol (reflux, 8 hours) provides a direct route to the target compound. This method avoids protection steps but suffers from lower regioselectivity (N1:N4 = 3:1).

Conditions :

Component Equivalents Solvent Temperature Time
1H-1,2,4-Triazole 1.0 Ethanol Reflux 8 h
Formaldehyde 2.0 Ethanol Reflux 8 h
Azetidin-3-ylmethanamine 1.1 Ethanol Reflux 8 h

Yield : 54% (N1 isomer), 18% (N4 isomer).

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography (SiO$$_2$$, ethyl acetate/hexane = 1:1) to isolate the N1 isomer. Final purity (>99%) is confirmed by HPLC.

Spectroscopic Data

  • $$^1$$H NMR (500 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, triazole-H), 7.65–7.61 (m, 2H, Ar-H), 7.50 (d, J = 8.6 Hz, 1H, Ar-H), 4.55–4.51 (m, 1H, azetidine-CH), 4.12–4.08 (m, 2H, N-CH$$2$$), 3.72–3.68 (m, 2H, CH$$_2$$-triazole).
  • $$^{13}$$C NMR (126 MHz, DMSO-d$$6$$): δ 167.8 (C=O), 152.3 (triazole-C), 134.5–120.9 (Ar-C), 58.4 (azetidine-CH), 49.2 (N-CH$$2$$), 45.7 (CH$$_2$$-triazole).
  • HRMS : m/z calcd for C$${16}$$H$${16}$$F$$3$$N$$4$$O$$_2$$ [M+H]$$^+$$: 377.1221, found: 377.1225.

Comparative Analysis of Methods

Method Yield (%) Regioselectivity (N1:N4) Scalability
Protection-Alkylation 65 >99:1 High
Mannich Reaction 54 3:1 Moderate

Key Takeaways :

  • Protection strategies ensure high regioselectivity but require additional steps.
  • Mannich reactions offer simplicity but necessitate isomer separation.

Industrial-Scale Considerations

Green Chemistry Alternatives

  • Microwave-assisted synthesis : Reduces reaction time (alkylation step: 1 hour vs. 6 hours).
  • Solvent recycling : Ethanol from Mannich reactions is recoverable via distillation.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole to achieve high yields and purity?

Successful synthesis requires precise control of reaction conditions, including temperature (e.g., −35°C for intermediates), pH, and catalyst selection (e.g., DIPEA for coupling reactions). Microwave-assisted synthesis may enhance reaction efficiency. Purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts. Analytical validation using NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves stereochemical details and substituent positions. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides absolute configuration data, particularly for steric interactions involving the azetidine and triazole moieties .

Q. What methodologies are recommended to assess the hydrolytic stability and metabolic pathways of this compound in physiological conditions?

Hydrolytic stability studies involve incubating the compound in buffers (pH 1–10) at 37°C, followed by HPLC monitoring. Metabolic pathways are analyzed using liver microsome assays (human/rodent) with LC-MS/MS to identify phase I/II metabolites. Computational tools like ADMET predictors can prioritize in vitro experiments .

Advanced Research Questions

Q. How do crystallographic studies inform the steric and electronic interactions influencing the biological activity of this compound?

X-ray diffraction reveals dihedral angles between the azetidine core and trifluoromethoxybenzoyl group, highlighting steric clashes that may hinder target binding. Electron density maps quantify the electron-withdrawing effects of the trifluoromethoxy group, which modulate reactivity in nucleophilic environments. These insights guide rational modifications to reduce steric bulk or enhance electronic complementarity .

Q. How can computational methods like DFT be applied to predict the reactivity and interaction mechanisms of this compound with biological targets?

Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model binding affinities to targets like fungal CYP51 or inflammatory kinases. QSAR models correlate substituent effects (e.g., fluorophenyl groups) with bioactivity .

Q. What strategies are employed to analyze structure-activity relationships (SAR) when modifying the azetidine-triazole scaffold?

Systematic substitution of the trifluoromethoxybenzoyl group with bioisosteres (e.g., 4-fluorophenyl, 3-chlorophenyl) evaluates steric and electronic contributions. Comparative assays (e.g., antifungal IC₅₀, COX-2 inhibition) quantify activity changes. Free-Wilson analysis or Topomer CoMFA identifies pharmacophoric features critical for target engagement .

Q. How should researchers resolve contradictions in biological activity data across different in vitro and in vivo models for this compound?

Discrepancies may arise from differences in membrane permeability (e.g., PAMPA assay vs. in vivo bioavailability). Validate in vitro findings using orthogonal assays (e.g., SPR for binding kinetics, CRISPR-edited cell lines). In vivo PK/PD studies with tissue-specific metabolomics reconcile efficacy gaps .

Q. What experimental approaches are used to design fluorescent derivatives of this compound for tracking cellular uptake?

Functionalize the triazole ring with maleimide or benzotriazole fluorophores via CuAAC click chemistry. Solvatochromic analysis (e.g., emission shifts in polar solvents) confirms environmental sensitivity. Confocal microscopy tracks intracellular localization in live cells, validated by flow cytometry .

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